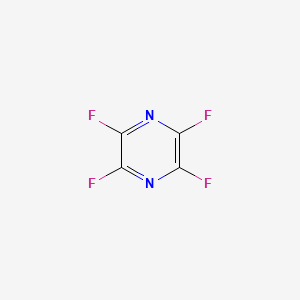

Tetrafluoropyrazine

Description

BenchChem offers high-quality Tetrafluoropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrafluoropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoropyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTWLRXDHOBEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-77-0 | |

| Record name | tetrafluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrafluoropyrazine: Synthetic Protocol and Reactivity Profile

Topic: Synthesis and Characterization of Tetrafluoropyrazine (CAS: 13177-77-0) Content Type: Technical Whitepaper & Experimental Protocol Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Leads

Executive Summary

Tetrafluoropyrazine (2,3,5,6-tetrafluoropyrazine) represents a critical scaffold in the development of fluorinated bioactive heterocycles. Unlike its hydrocarbon counterpart, the perfluorinated ring exhibits inverted electronic properties; the four fluorine atoms create a highly electron-deficient system susceptible to precise regioselective nucleophilic aromatic substitution (

This guide details the industrial-standard "Halex" (Halogen Exchange) synthesis from tetrachloropyrazine, establishing a robust protocol for high-purity isolation. It further delineates the characterization fingerprints required to validate the compound, distinguishing it from common impurities like partially fluorinated intermediates or hydrolysis products (pyrazinones).

The Synthetic Challenge: Halogen Exchange (Halex)

The synthesis of tetrafluoropyrazine is not a direct fluorination of pyrazine, which would lead to ring destruction. Instead, it requires the complete exchange of chlorine atoms for fluorine atoms on a tetrachloropyrazine precursor. This is a thermodynamic battle against the formation of oligomers and hydrolysis products.

Mechanism of Action

The reaction proceeds via a stepwise

Figure 1: Simplified reaction flow for the Halex process. The reaction is driven by the lattice energy of KCl formation and the high concentration of active fluoride.

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoropyrazine

Caution: This protocol involves high temperatures and fluorinating agents. Potential for HF generation exists if moisture is present. Work in a fume hood.

Materials & Reagents

| Reagent | Role | Specifications |

| Tetrachloropyrazine | Substrate | >98% Purity. Commercial or synthesized via chlorination of pyrazine.[1] |

| Potassium Fluoride (KF) | Fluorinating Agent | Critical: Must be spray-dried or activated. Water content <0.1%.[2][3] |

| Sulfolane (or DMF) | Solvent | Anhydrous.[2] Sulfolane is preferred for higher thermal stability (>200°C). |

| Toluene | Azeotropic Agent | Used to remove trace water prior to reaction. |

Step-by-Step Methodology

-

System Preparation (Drying):

-

Charge a 3-neck round bottom flask with Sulfolane and Potassium Fluoride (4.5 equivalents relative to substrate).

-

Add Toluene (10-15% v/v) and attach a Dean-Stark trap.

-

Reflux to remove water azeotropically until the distillate is clear. Note: Moisture is the enemy; it causes hydrolysis to fluoropyrazinones.

-

Distill off the remaining toluene.

-

-

Reaction Initiation:

-

Cool the mixture to ~100°C.

-

Add Tetrachloropyrazine (1.0 equivalent) in one portion.

-

Equip the flask with a short-path distillation head (air condenser preferred due to sublimation risk).

-

-

Halex Reaction:

-

Heat the mixture to 230–240°C .

-

Maintain vigorous stirring. The reaction is heterogeneous.

-

Monitoring: The product, Tetrafluoropyrazine, is volatile. It can be distilled directly from the reaction mixture as it forms, or refluxed for 4-6 hours and then distilled.

-

Checkpoint: If using direct distillation, collect the fraction boiling between 100–110°C.

-

-

Workup & Purification:

-

The crude distillate may contain partially chlorinated species (e.g., chlorotrifluoropyrazine).

-

Re-distillation: Perform a fractional distillation.

-

Sublimation: For ultra-high purity (>99.9%), sublime the solid product at ambient pressure or mild vacuum at 40–50°C.

-

Characterization & Validation

A self-validating system requires confirming not just the presence of the product, but the absence of specific impurities.

Physical Properties Data

| Property | Value | Observation Note |

| Appearance | White crystalline solid | Volatile; significant vapor pressure at RT. |

| Melting Point | 50.5 – 53.0 °C | Sharp range indicates high purity. |

| Boiling Point | ~105 – 110 °C | Often sublimes before boiling if not enclosed. |

| Odor | Distinct, pungent | Similar to other perfluoro-aromatics. |

Spectroscopic Fingerprint

The symmetry of the molecule provides a definitive NMR signature.

-

F NMR (Critical Checkpoint):

-

Signal: Singlet (s).

-

Shift:

-88.0 to -92.0 ppm (referenced to CFCl -

Interpretation: Due to the

symmetry, all four fluorine atoms are chemically equivalent. Any splitting or additional peaks indicate incomplete fluorination (e.g., chlorotrifluoropyrazine) or hydrolysis.

-

-

C NMR:

-

Signal: Doublet of multiplets (due to C-F coupling).

-

Shift:

~145 ppm (C-F carbon). -

Coupling:

~250 Hz.

-

Reactivity Profile: Drug Development Utility

Tetrafluoropyrazine is not the final drug; it is a scaffold. Its value lies in its ability to undergo regioselective substitution with nucleophiles (amines, thiols, alkoxides) to create complex heterocyclic libraries.

Regioselectivity Logic

In the first substitution, all positions are equivalent. However, the introduction of a nucleophile (Nu) changes the electronics for the second substitution.

-

Electron Donating Groups (e.g., -OR, -NHR): Deactivate the ring slightly but direct the next attack para to the substituent (Position 5) or ortho (Position 3), depending on sterics and solvent.

Figure 2: Downstream functionalization pathways. The scaffold allows for the sequential introduction of different pharmacophores.

References

-

Primary Synthesis (The Halex Route): Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1970). Polyfluoroheterocyclic compounds.[1][4][5] Part XVII. Preparation and nucleophilic substitution of tetrafluoropyrazine. Journal of the Chemical Society C: Organic.

-

Physical Properties & CAS Data: ChemicalBook. (2023). Perfluoropyrazine (CAS 13177-77-0) Technical Data.

-

General Fluorination Methodology: Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[4][5] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society.[6]

-

Nucleophilic Substitution Dynamics: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.

Sources

- 1. Polyfluoroheterocyclic compounds. Part XVII. Preparation and nucleophilic substitution of tetrafluoropyrazine and the orientational effect of substituents in polysubstitution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Potassium fluoride - Wikipedia [en.wikipedia.org]

- 3. 110-82-7 CAS MSDS (Cyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Tetrafluoropyrazine: Structural Dynamics and Synthetic Utility in Heterocyclic Chemistry

This is an in-depth technical guide on the molecular structure, bonding, and reactivity of Tetrafluoropyrazine , designed for researchers and drug development professionals.

Executive Summary

Tetrafluoropyrazine (

Molecular Architecture & Electronic Structure

Geometry and Symmetry

Tetrafluoropyrazine adopts a planar geometry belonging to the

-

Bond Lengths: The strong electron-withdrawing nature of the four fluorine atoms, combined with the electronegative nitrogen atoms, induces significant bond shortening compared to the parent pyrazine.

-

C–F Bond: ~1.33 Å (Typical for perfluoroarenes, indicating partial double-bond character due to

back-donation). -

C–N Bond: ~1.32 Å (Slightly shorter than in non-fluorinated pyrazine due to ring contraction).

-

C–C Bond: ~1.39 Å.[1]

-

Molecular Orbital Theory & Aromaticity

The introduction of four fluorine atoms significantly perturbs the

-

HOMO-LUMO Gap: Fluorine is highly electronegative (

), which inductively stabilizes the molecular orbitals ( -

Electrostatic Potential (ESP): The ESP map of tetrafluoropyrazine reveals a highly positive potential over the ring center (the "

-hole"), facilitating stacking interactions with electron-rich species, while the periphery is dominated by the negative potentials of the fluorine and nitrogen lone pairs.

Visualization: Molecular Orbital Interaction

The following diagram illustrates the orbital mixing that renders tetrafluoropyrazine highly susceptible to nucleophilic attack compared to benzene.

Figure 1: Qualitative MO energy trend demonstrating the increased electrophilicity of tetrafluoropyrazine.

Spectroscopic Signatures

Accurate identification of tetrafluoropyrazine and its derivatives relies heavily on

F NMR Spectroscopy[2]

-

Chemical Shift: Tetrafluoropyrazine appears as a single singlet due to the equivalence of all four fluorine atoms in the

environment. -

Typical Range:

(relative to-

Note: Upon monosubstitution (breaking symmetry), the pattern resolves into distinct multiplets (e.g., AA'XX' or AMX systems depending on the substituent).

-

C NMR

-

Coupling: The carbon signals appear as complex multiplets due to

(~250 Hz) and

Reactivity: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )[3]

Tetrafluoropyrazine is a "privileged electrophile." The cumulative electron-withdrawing effect of four fluorines and two nitrogens activates the ring toward

Mechanism: Addition-Elimination

Unlike electrophilic aromatic substitution (common in benzene), tetrafluoropyrazine reacts via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate.

-

Attack: The nucleophile attacks a carbon atom, disrupting aromaticity and placing a negative charge on the ring (stabilized by the para-nitrogen and fluorine atoms).

-

Elimination: The fluoride ion is ejected, restoring aromaticity.

Figure 2: Reaction pathway for the nucleophilic substitution of tetrafluoropyrazine.

Regioselectivity Rules

For the first substitution, all positions are equivalent. However, subsequent substitutions are governed by the electronic nature of the first substituent:

-

Alkoxy/Amino Groups (Donors): Direct the next nucleophile to the ortho position (relative to themselves).

-

Alkyl/Halo Groups (Weak Donors/Acceptors): Tend to direct para .

Experimental Protocols

Synthesis of Tetrafluoropyrazine (Halex Reaction)

Objective: Convert tetrachloropyrazine to tetrafluoropyrazine using anhydrous Potassium Fluoride (KF).

Materials:

-

Tetrachloropyrazine (1.0 eq)

-

Anhydrous KF (Spray-dried, 5.0 eq)

-

Solvent: Sulfolane or no solvent (Autoclave melt).

Protocol:

-

Drying: Flame-dry the reaction vessel and ensure KF is strictly anhydrous (oven-dried at 150°C for 24h).

-

Mixing: Combine tetrachloropyrazine and KF in a stainless steel or nickel-lined autoclave.

-

Reaction: Heat the mixture to 310–320°C for 18–24 hours.

-

Note: High temperature is required to overcome the activation energy for the quadruple substitution.

-

-

Isolation: Distill the product directly from the reaction mixture under reduced pressure. Tetrafluoropyrazine is a volatile solid/liquid (mp ~53°C, bp ~109°C).

-

Purification: Sublimation yields analytical-grade crystals.

Derivatization: Synthesis of 2-Methoxy-3,5,6-trifluoropyrazine

Objective: Selective monosubstitution with a methoxide nucleophile.

Protocol:

-

Setup: Dissolve tetrafluoropyrazine (1.0 mmol) in dry Methanol (5 mL) under

atmosphere. -

Addition: Dropwise add Sodium Methoxide (NaOMe, 1.05 mmol, 0.5 M in MeOH) at -78°C (Dry ice/acetone bath).

-

Critical: Low temperature prevents over-substitution (disubstitution).

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC or

F NMR (disappearance of the singlet). -

Workup: Quench with dilute HCl (to neutralize excess alkoxide), extract with Dichloromethane, dry over

, and concentrate.

Applications in Drug Discovery

Tetrafluoropyrazine serves as a bioisostere and a scaffold for:

-

Lipophilicity Modulation: The C-F bonds increase LogP, enhancing membrane permeability compared to non-fluorinated analogues.

-

Metabolic Stability: The C-F bond is resistant to Cytochrome P450 oxidation, blocking metabolic soft spots on the pyrazine ring.

-

Covalent Inhibitors: The electrophilic nature of the ring allows it to react with cysteine residues in proteins (via

) if positioned correctly in a binding pocket, acting as a "warhead."

References

-

Chambers, R. D., et al. (1970).[2] Polyfluoroheterocyclic compounds.[1][2] Part XVII. Preparation and nucleophilic substitution of tetrafluoropyrazine. Journal of the Chemical Society C: Organic. Link

-

Pattison, G., et al. (2010).[3] 9,10-Dioxa-1,2-diaza-anthracene derivatives from tetrafluoropyridazine. Beilstein Journal of Organic Chemistry. Link

-

Bader, R. F. W., et al. (2010).[4] Theoretical Studies on Halogen Centered NonCovalent Interactions. Journal of Physical Chemistry A. (Contextualizing ESP and bonding).

-

Alfa Chemistry. 19F NMR Chemical Shift Data. Link

-

NIST Standard Reference Data. Tetrafluoropyrazine (Gas Phase Data). Link

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Tetrafluoropyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data of tetrafluoropyrazine, a key fluorinated heterocyclic compound with significant applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, field-tested understanding of the causality behind the spectral features observed in ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Introduction: The Significance of Spectroscopic Characterization

Tetrafluoropyrazine (C₄F₄N₂) is a highly electron-deficient aromatic system, a property largely attributable to the strong electron-withdrawing nature of the four fluorine atoms and the two nitrogen atoms within the pyrazine ring. This unique electronic structure imparts desirable properties for applications in drug discovery, agrochemicals, and functional materials. Accurate and unambiguous structural confirmation and purity assessment are paramount in these fields, making a thorough understanding of its spectroscopic signature essential. This guide will delve into the key analytical techniques used to characterize tetrafluoropyrazine, providing both the "what" and the "why" behind the data.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated Core

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a detailed fingerprint of the molecule.[2]

Expected ¹⁹F NMR Spectrum of Tetrafluoropyrazine

Due to the symmetry of the tetrafluoropyrazine molecule (D₂h point group), all four fluorine atoms are chemically equivalent. Consequently, a proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet.

Table 1: Predicted ¹⁹F NMR Data for Tetrafluoropyrazine

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | ~ -80 to -100 ppm (relative to CFCl₃) | The electron-withdrawing nature of the pyrazine ring deshields the fluorine nuclei, shifting the signal downfield compared to perfluorinated alkanes. The precise shift is influenced by solvent and referencing standards. |

| Multiplicity | Singlet | All four fluorine atoms are chemically and magnetically equivalent due to the molecule's symmetry. |

| Coupling Constants | Not applicable in a decoupled spectrum | In a coupled spectrum, complex second-order coupling patterns would be expected due to ¹⁹F-¹⁹F and ¹⁹F-¹³C interactions. |

Causality of Experimental Choices in ¹⁹F NMR

The choice of experimental parameters is critical for obtaining high-quality ¹⁹F NMR data. For routine analysis, a standard one-pulse experiment with proton decoupling is sufficient. However, for more detailed studies, such as determining long-range coupling constants, more advanced pulse sequences may be necessary. The large spectral width of ¹⁹F NMR necessitates careful consideration of pulse power and acquisition times to avoid artifacts.[1]

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum

A standard protocol for acquiring a ¹⁹F NMR spectrum of tetrafluoropyrazine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of tetrafluoropyrazine in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer equipped with a fluorine-capable probe.

-

Tune and match the ¹⁹F channel.

-

Set the spectral width to cover the expected chemical shift range for aromatic fluorine compounds (e.g., -50 to -200 ppm).

-

Use a calibrated ¹⁹F pulse width (typically 90°).

-

Set the relaxation delay (D1) to at least 1-2 seconds to ensure full relaxation.

-

-

Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and reference it to an appropriate standard (e.g., CFCl₃ at 0 ppm).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹⁹F NMR, often requiring more concentrated samples and longer acquisition times.[3]

Expected ¹³C NMR Spectrum of Tetrafluoropyrazine

Similar to the fluorine atoms, the four carbon atoms in tetrafluoropyrazine are also chemically equivalent due to the molecule's symmetry. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to exhibit a single resonance. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling (J-coupling), which splits the carbon signals into multiplets.[4]

Table 2: Predicted ¹³C NMR Data for Tetrafluoropyrazine

| Parameter | Predicted Value | Rationale |

| Chemical Shift (δ) | ~ 130-150 ppm | The carbons are part of an aromatic, electron-deficient ring, placing them in the typical downfield region for sp²-hybridized carbons.[3] The attached fluorine atoms also contribute to this deshielding. |

| Multiplicity | Complex Multiplet | The carbon signal will be split by coupling to the attached fluorine atom (¹JCF) and the other fluorine atoms in the ring (²JCF, ³JCF). This will result in a complex multiplet, the exact appearance of which depends on the relative magnitudes of the coupling constants. |

| Coupling Constants | ¹JCF: ~250-350 Hz (large), ²JCF and ³JCF: smaller values | One-bond carbon-fluorine coupling constants are typically large. Longer-range couplings are also observed and contribute to the complexity of the multiplet.[5] |

Visualizing the Molecular Structure and NMR Relationship

Caption: Molecular structure and expected NMR signals for tetrafluoropyrazine.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for acquiring a ¹³C NMR spectrum requires attention to sensitivity enhancement techniques:

-

Sample Preparation: A more concentrated sample is generally required compared to ¹⁹F NMR. Aim for 20-50 mg of tetrafluoropyrazine in a suitable deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a broadband or dual-tuned probe.

-

Tune and match the ¹³C channel.

-

Set a wide spectral width to encompass the aromatic region (e.g., 0-200 ppm).

-

Use a calibrated ¹³C pulse width.

-

Employ proton decoupling to simplify the spectrum and benefit from the Nuclear Overhauser Effect (NOE) if any protons were present.

-

-

Acquisition:

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

-

A longer relaxation delay (D1) of 2-5 seconds is recommended for quantitative analysis, though shorter delays can be used for qualitative spectra.

-

-

Processing:

-

Apply a Fourier transform.

-

Phase the spectrum and reference it to the solvent signal or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique for volatile compounds like tetrafluoropyrazine.

Expected Mass Spectrum of Tetrafluoropyrazine

The molecular formula of tetrafluoropyrazine is C₄F₄N₂, giving it a monoisotopic mass of approximately 152 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for Tetrafluoropyrazine (EI-MS)

| m/z | Predicted Fragment | Rationale for Fragmentation |

| 152 | [C₄F₄N₂]⁺˙ (Molecular Ion) | The intact molecule after losing one electron. Expected to be of significant intensity. |

| 126 | [C₃F₄N]⁺ | Loss of a CN radical. A common fragmentation pathway for nitrogen-containing heterocycles. |

| 105 | [C₃F₃N]⁺˙ | Loss of a CF radical from the m/z 126 fragment. |

| 93 | [C₂F₃N]⁺ | Further fragmentation involving ring cleavage. |

| 69 | [CF₃]⁺ | A common and stable fragment in the mass spectra of many fluorinated compounds. |

| 50 | [CF₂]⁺˙ | A smaller fluorinated fragment. |

Visualizing the Fragmentation Pathway

Caption: A plausible EI-MS fragmentation pathway for tetrafluoropyrazine.

Experimental Protocol: Acquiring an EI-Mass Spectrum

A typical procedure for obtaining an EI-mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of tetrafluoropyrazine into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Conclusion: A Unified Spectroscopic Picture

The combination of ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous characterization of tetrafluoropyrazine. The ¹⁹F NMR confirms the presence and electronic environment of the fluorine atoms, the ¹³C NMR elucidates the carbon skeleton and C-F connectivity, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. This comprehensive spectroscopic data is indispensable for ensuring the identity, purity, and quality of tetrafluoropyrazine in research, development, and manufacturing settings.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

19Flourine NMR. University of Ottawa NMR Facility. Retrieved February 7, 2026, from [Link]

-

19F NMR Chemical Shift Table. Organofluorine/Alfa Chemistry. Retrieved February 7, 2026, from [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

13C NMR Chemical Shift. Oregon State University. Retrieved February 7, 2026, from [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Retrieved February 7, 2026, from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Retrieved February 7, 2026, from [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. Retrieved February 7, 2026, from [Link]

-

Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. MDPI. Retrieved February 7, 2026, from [Link]

-

DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and spectroscopic and electrochemical studies of pyrazine- or pyridine-ring-fused tetraazachlorins, bacteriochlorins, and isobacteriochlorins. PubMed. Retrieved February 7, 2026, from [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Mass spectra of fluorocarbons. NIST. Retrieved February 7, 2026, from [Link]

-

-

13C NMR Spectroscopy. Thieme. Retrieved February 7, 2026, from [Link]

-

-

Ethene, tetrafluoro-. NIST WebBook. Retrieved February 7, 2026, from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 7, 2026, from [Link]

-

Ethene, tetrafluoro-. NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Tetraphenylporphyrin. NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Tetra(1,2,5-thiadiazolo)porphyrazines. 10. Synthesis, spectral characterization and DFT study of complexes with yttrium(III) and lutetium(III). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

"introduction to the chemistry of fluorinated pyrazines"

Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Fluorinated pyrazines represent a specialized but high-value niche in heterocyclic chemistry, particularly within drug discovery and agrochemical development.[1] The introduction of fluorine into the electron-deficient pyrazine scaffold dramatically alters its physicochemical properties—modulating basicity (

Physicochemical Properties & Design Rationale

The pyrazine ring is a

Basicity and Modulation

Pyrazine is a weak base (

-

Effect: Monofluorination at the C-2 position renders the nitrogen lone pairs less available for protonation, often making the ring resistant to acid-catalyzed decomposition compared to non-fluorinated analogs.

-

Design Implication: In kinase inhibitors, a fluoropyrazine core can serve as a hydrogen bond acceptor (via ring nitrogens) that is less likely to be protonated at physiological pH, improving membrane permeability.

Metabolic Stability

Pyrazines are prone to oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes, typically at the C-2/C-3 positions.

-

Strategy: Fluorine substitution at these labile sites blocks metabolic "soft spots," extending the half-life (

) of the molecule in vivo.

Synthetic Strategies

Halogen Exchange (Halex) Reactions

The most scalable method for introducing fluorine into the pyrazine ring is the displacement of chloropyrazines using fluoride sources.

-

Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).[1]

-

Catalyst: Phase transfer catalysts (18-crown-6) or tetraphenylphosphonium bromide.[1]

-

Solvent: Polar aprotic solvents (DMSO, Sulfolane) at elevated temperatures (

). -

Mechanism:

. The electron-deficient nature of the pyrazine ring facilitates the addition-elimination pathway.

Direct Fluorination

For late-stage functionalization, electrophilic fluorinating agents are employed, though they often require activation of the pyrazine ring.

-

Reagents: Selectfluor (F-TEDA-BF4) or

.[1] -

Application: Site-selective fluorination of activated pyrazines (e.g., hydroxypyrazines).

De Novo Synthesis

Building the ring with fluorine already in place is less common but necessary for highly substituted scaffolds.[1] This often involves the condensation of fluorinated diamines with glyoxal derivatives.[1]

Reactivity & Regioselectivity Rules

Predicting the site of nucleophilic attack on polyfluorinated or chloro-fluorinated pyrazines is critical for library synthesis.[1]

The "Para-to-Nitrogen" Rule

In perfluoropyrazine (tetrafluoropyrazine), nucleophilic attack by alkoxides or amines occurs preferentially para to a nitrogen atom.

-

Rationale: The transition state is stabilized by the ability of the para-nitrogen to accept the negative charge (Meisenheimer complex).

-

Second Substitution: Occurs para to the first substituent (C-4 relative to C-1), maximizing the distance between electron-donating nucleophiles.

2,3-Difluoropyrazine & Dichloropyrazine Derivatives

When the ring is unsymmetrically substituted, steric and electronic factors compete.

-

EWG at C-2 (e.g., CN,

): Directs nucleophilic attack to C-5 (para to N, meta to EWG). -

EDG at C-2 (e.g.,

, OMe): Directs nucleophilic attack to C-3 (ortho to EDG).

Visualization of Regioselectivity Logic

The following diagram illustrates the decision matrix for predicting

Figure 1: Decision tree for predicting regioselectivity in nucleophilic aromatic substitution (

Case Study: Synthesis of Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a potent viral RNA polymerase inhibitor.[1] Its synthesis exemplifies the strategic manipulation of the pyrazine ring, utilizing chlorination, bromination, and a critical fluorination step.[2][3]

Synthetic Workflow

The route begins with commercially available 2-aminopyrazine.[1][2][3]

Figure 2: Industrial synthesis workflow for Favipiravir, highlighting the critical Halex fluorination step.

Experimental Protocol: Synthesis of 2-Fluoropyrazine

This protocol describes the conversion of 2-chloropyrazine to 2-fluoropyrazine via a Halex reaction, a fundamental transformation for creating fluorinated building blocks.

Objective: Synthesis of 2-fluoropyrazine from 2-chloropyrazine. Scale: 10 mmol.

Materials

-

2-Chloropyrazine (1.14 g, 10 mmol)

-

Potassium Fluoride (anhydrous, spray-dried) (1.16 g, 20 mmol)

-

Tetraphenylphosphonium bromide (

) (0.21 g, 0.5 mmol) -

Sulfolane (dry, 10 mL)

Procedure

-

Drying: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Solvation: Add anhydrous KF and

to the flask. Add Sulfolane via syringe.[1] -

Azeotropic Drying (Optional but Recommended): If KF is not strictly anhydrous, add 5 mL of toluene and distill off the toluene to remove trace water (azeotrope).[1]

-

Addition: Add 2-chloropyrazine to the reaction mixture.

-

Reaction: Heat the mixture to 190°C for 4 hours. Monitor progress by GC-MS or

-NMR (look for signal at -

Workup: Cool the mixture to room temperature.

-

Distillation: Due to the high boiling point of Sulfolane, the product (bp ~108°C) is best isolated by direct vacuum distillation from the reaction mixture.[1]

-

Yield: Typical isolated yields range from 60-75%.[1]

Safety Note: 2-Fluoropyrazine is volatile.[1] Sulfolane is difficult to remove if not distilled carefully.[1]

Quantitative Data: Substituent Effects

The following table summarizes the effect of fluorine substitution on the lipophilicity of the pyrazine core compared to other halogens.

| Substituent (C-2) | C-3 | ||

| Hydrogen | -0.23 | 0.65 | 1.0 (Reference) |

| Fluorine | 0.15 | -0.50 | ~150 |

| Chlorine | 0.55 | -0.80 | ~80 |

| Methyl | 0.20 | 1.80 | < 0.1 |

Table 1: Physicochemical properties of monosubstituted pyrazines. Note the dramatic increase in

References

-

Medicinal Chemistry of Fluorin

-

Favipiravir Synthesis

-

Regioselectivity in

- Title: Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrazine

- Source: MDPI Molecules (2020)

-

URL:[Link]

- Source: Google Patents (US20100022804A1)

Sources

- 1. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

- 5. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]

The Biological Potential of Novel Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic compounds, the pyrazine core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, has emerged as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile template for three-dimensional exploration have garnered significant attention from medicinal chemists.[1][2] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth technical exploration of the biological activities of novel pyrazine derivatives, offering field-proven insights into their evaluation and mechanisms of action for researchers, scientists, and drug development professionals.

The Pyrazine Core: A Chemically Versatile Nucleus

The pyrazine ring's utility in drug design stems from its distinct chemical characteristics. As an electron-deficient aromatic system, the nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like the hinge region of kinases.[6] This bioisosteric relationship with benzene, pyridine, and pyrimidine allows for scaffold hopping strategies to develop novel inhibitors.[6][7] The planarity of the pyrazine ring provides a rigid core from which various substituents can be strategically positioned to optimize potency, selectivity, and pharmacokinetic properties.

Key Biological Activities of Novel Pyrazine Derivatives

The therapeutic potential of pyrazine derivatives spans a wide array of diseases, driven by their ability to interact with diverse biological targets.

Anticancer Activity: A Multi-pronged Approach to Oncology

Pyrazine-based compounds have shown significant promise in oncology, with several derivatives progressing into clinical trials.[8][9] Their anticancer effects are often attributed to the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival.[8]

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[8] By competing with ATP for the binding pocket of kinases, these compounds can effectively block downstream signaling cascades that promote tumor growth.[9]

-

c-Met and VEGFR-2 Inhibition: Certain[10][11][12]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 kinases.[13] One promising compound, 17l , demonstrated potent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively.[13] This compound was also shown to induce apoptosis and inhibit cell growth in the G0/G1 phase.[13]

-

FGFR Inhibition: Researchers have successfully designed 3-amino-pyrazine-2-carboxamide derivatives as novel inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.[14]

-

PI3Kα Kinase Inhibition: Novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anticancer activity.[12] Compound 14c from this series showed inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 μM.[12]

Induction of Apoptosis:

Beyond kinase inhibition, some pyrazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, a novel pyrrolo[1,2-a]pyrazine derivative, 6x , was found to potently inhibit the survival of human lymphoma U937 cells, with its anticancer action linked to the FTase-p38 signaling axis.[15]

Data Presentation: Anticancer Activity of Selected Pyrazine Derivatives

| Compound Class | Target(s) | Cancer Cell Line(s) | IC50 Value | Reference |

| [10][11][12]triazolo[4,3-a]pyrazine | c-Met, VEGFR-2 | A549, MCF-7, Hela | 0.98 - 1.28 µM | [13] |

| 8-morpholinoimidazo[1,2-a]pyrazine | PI3Kα | A549, PC-3, MCF-7 | 1.25 µM (for 14c) | [12] |

| Pyrrolo[1,2-a]pyrazine | FTase-p38 signaling | U937 (lymphoma) | Not specified | [15] |

| Pyrazolo[3,4-b]pyrazines | Not specified | MCF-7 (breast) | Significant inhibition | [16] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyrazine derivatives have demonstrated encouraging activity against a range of bacterial and fungal pathogens.[10][17]

Antibacterial and Antifungal Activity:

-

A series of pyrazine-2-carboxylic acid derivatives exhibited good antimicrobial activity against clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[17] Notably, compounds 'P10' and 'P4' were particularly effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[17]

-

Novel triazolo[4,3-a]pyrazine derivatives have also been synthesized and evaluated for their antibacterial properties.[18] Compound 2e from this series showed superior activity against S. aureus (MIC: 32 μg/mL) and E. coli (MIC: 16 μg/mL), comparable to ampicillin.[18]

Antimycobacterial Activity:

Pyrazinamide, a cornerstone of tuberculosis treatment, is a pyrazine-based drug, highlighting the potential of this scaffold in combating mycobacterial infections.[11] Newer pyrazine carboxamide derivatives have also been screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing moderate activity.[19][20]

Data Presentation: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound Class | Microorganism(s) | MIC Value | Reference |

| Pyrazine-2-carboxylic acid derivatives | C. albicans | 3.125 µg/mL | [17] |

| Pyrazine-2-carboxylic acid derivatives | S. aureus | 6.25 µg/mL | [17] |

| Pyrazine-2-carboxylic acid derivatives | P. aeruginosa | 25 µg/mL | [17] |

| Triazolo[4,3-a]pyrazine derivatives | E. coli | 16 µg/mL | [18] |

| Triazolo[4,3-a]pyrazine derivatives | S. aureus | 32 µg/mL | [18] |

Antiviral Activity: A Frontier in Pyrazine Research

The antiviral potential of pyrazine derivatives is an expanding area of research, with promising results against various viruses.

-

Anti-SARS-CoV-2 Activity: In the wake of the COVID-19 pandemic, researchers have designed and synthesized pyrazine-based conjugates with significant potency against SARS-CoV-2.[21] Some of these compounds exhibited better antiviral activity and selectivity indexes than the reference drug, Favipiravir.[21]

-

Broad-Spectrum Antiherpetic Activity: Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) polymerase.[22] Notably, compounds 23, 27, and 28 from this class also demonstrated potent antiviral activity against other herpesviruses, including HSV-1, HSV-2, and EBV.[22]

Methodologies for Assessing Biological Activity

The robust evaluation of novel pyrazine derivatives requires a suite of well-validated in vitro assays. The choice of assay is dictated by the intended therapeutic application.

Experimental Workflow for Biological Evaluation

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by a hypothetical pyrazine derivative.

Future Perspectives and Challenges

The field of pyrazine derivative research is poised for significant growth. The continued exploration of this versatile scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles. Key future directions include:

-

Structure-Activity Relationship (SAR) Studies: Deeper investigation into how specific structural modifications influence biological activity will guide the rational design of more potent and selective compounds.

-

Hybrid Molecules: The combination of the pyrazine core with other pharmacologically active moieties holds promise for developing multi-target drugs. [3][4][5]* Advanced Drug Delivery Systems: The development of novel formulations and delivery systems can enhance the bioavailability and therapeutic index of pyrazine-based drugs.

However, challenges remain, including overcoming drug resistance, minimizing off-target effects, and navigating the complexities of clinical development. A multidisciplinary approach, integrating medicinal chemistry, molecular biology, and clinical research, will be essential to fully realize the therapeutic potential of novel pyrazine derivatives.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available from: [Link]

-

National Center for Biotechnology Information. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Available from: [Link]

-

PubMed. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Available from: [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation oft[10][11][12]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Available from: [Link]

-

ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]

-

ResearchGate. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 | Request PDF. Available from: [Link]

-

ResearchGate. exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

Taylor & Francis Online. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

-

PubMed. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

PubMed. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Available from: [Link]

-

MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]

-

Bentham Science. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Available from: [Link]

-

ScienceDirect. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Available from: [Link]

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. jocpr.com [jocpr.com]

- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjpbcs.com [rjpbcs.com]

- 18. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Tetrafluoropyrazine (TFP) Reaction Mechanisms & Bioconjugation Protocols

Executive Summary

Tetrafluoropyrazine (TFP) has emerged as a high-value electrophilic scaffold in chemical biology and drug discovery, particularly for cysteine arylation and peptide stapling . Unlike its more reactive cousin, pentafluoropyridine, TFP offers a unique balance of reactivity and stability, often described as a "Goldilocks" zone for bioconjugation. Its

This guide provides a mechanistic deconstruction of TFP reactivity, establishing a validated protocol for its application in peptide stapling (Fluorine-Thiol Displacement Reaction - FTDR) and outlining the analytical frameworks required to verify reaction outcomes.

Electronic Architecture & Reaction Mechanism

The Driving Force: Kinetics

The reactivity of TFP is governed by the strong electron-withdrawing nature of the four fluorine atoms combined with the para-nitrogen atoms in the pyrazine ring. This creates a highly electron-deficient

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (

Mechanistic Pathway

-

Nucleophilic Attack: A nucleophile (e.g., thiolate

) attacks a carbon bearing a fluorine. The ring nitrogens stabilize the developing negative charge. -

Meisenheimer Complex: A non-aromatic, anionic intermediate forms.

-

Elimination: Fluoride (

) is ejected, restoring aromaticity.

Figure 1: Reaction coordinate of TFP

Regioselectivity: The "Para" Directive

A critical advantage of TFP is its predictable regiochemistry during sequential substitutions.

-

First Substitution: Due to the symmetry of TFP, the first nucleophilic attack can occur at any of the four equivalent carbons.

-

Second Substitution (The Critical Step): Once a nucleophile (like a thiol or amine) is installed, it alters the electronic landscape of the ring. Experimental data and DFT calculations indicate that for TFP, the second substitution preferentially occurs para (2,5-position) to the first substituent .

Why Para?

While the first substituent (e.g.,

| Substitution Stage | Pattern | Symmetry Group | |

| Unsubstituted | Tetrafluoro | Single Singlet | |

| Mono-substituted | Trifluoro | Three distinct signals | |

| Di-substituted | 2,5-Difluoro (Para) | Simplified pattern (Singlet if symmetric Nu) |

Experimental Protocol: Cysteine Stapling (FTDR)

The following protocol is a self-validating system for stapling unprotected peptides containing two cysteine residues (typically

Reagents & Buffer System

-

Linker: Tetrafluoropyrazine (dissolved in DMF).

-

Peptide: Cysteine-containing peptide (unprotected).[3]

-

Buffer: 50 mM Tris-Base (pH 8.0). Note: Tris is preferred over phosphate to maintain basicity for thiolate formation without competing nucleophilicity.

-

Solvent: DMF (Dimethylformamide) is used as a co-solvent to solubilize the linker.

Step-by-Step Workflow

-

Peptide Solubilization: Dissolve the peptide in 50 mM Tris buffer (pH 8.0) to a concentration of 1 mM.[4]

-

Linker Preparation: Prepare a 50 mM stock solution of TFP in DMF.

-

Reaction Initiation: Add the TFP stock to the peptide solution.

-

Ratio: Use a slight excess of linker (1.1 - 1.5 equivalents) relative to the peptide to ensure complete bridging.

-

Solvent Ratio: Ensure final DMF concentration is <20% to prevent peptide precipitation.

-

-

Incubation: Stir at Room Temperature (20-25°C) for 2–4 hours.

-

Quenching: Add 0.1% TFA (Trifluoroacetic acid) to protonate thiolates and stop the reaction.

-

Validation: Analyze via LC-MS and

NMR.

Figure 2: Operational workflow for peptide stapling using Tetrafluoropyrazine.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology relies on rigorous characterization. For TFP reactions,

Mass Spectrometry (LC-MS)

-

Expected Mass Shift: The addition of the TFP moiety involves the loss of two fluorine atoms and two protons (from the cysteines).

-

Calculation:

.-

Correction: TFP MW is ~152. Substitution replaces 2 F (38 Da) with 2 S-Peptide bonds.

-

Net Mass Addition to Peptide: + (152.05 - 38.00) = +114.05 Da (approx, depending on exact isotope).

-

Verification: Look for the [M + 114] peak.

-

NMR Diagnostics

This is the primary method to confirm the regiochemistry of the staple.

-

Starting Material (TFP): Single peak at ~ -90 ppm (relative to

). -

Product (Stapled):

-

If the staple is symmetric (2,5-substitution), you will see a singlet (shifted upfield).

-

If the staple is asymmetric or incomplete (mono-substituted), you will see complex multiplets.

-

Critical Check: If you observe three peaks, the reaction is incomplete (mono-substitution). If you observe a single new peak distinct from the starting material, the symmetric staple has formed.

References

-

Spokoyny, A. M., et al. (2013).[5] "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society. Link

-

Evans, E. D., et al. (2020).[4] "Unprotected Peptide Macrocyclization and Stapling via A Fluorine-Thiol Displacement Reaction." bioRxiv. Link

-

Chambers, R. D., et al. (1999). "Polyfluoroheterocyclic compounds. Part XVII. Preparation and nucleophilic substitution of tetrafluoropyrazine." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Loudet, A., et al. (2008). "Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes." Organic Letters. Link

-

Jana, S., et al. (2015). "Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol." SpringerPlus. Link

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unprotected Peptide Macrocyclization and Stapling via A Fluorine-Thiol Displacement Reaction | bioRxiv [biorxiv.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Two birds one stone: β-fluoropyrrolyl-cysteine SNAr chemistry enabling functional porphyrin bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pentelutelabmit.com [pentelutelabmit.com]

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of Mono-substituted Tetrafluoropyrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mono-substituted Tetrafluoropyrazines

Mono-substituted tetrafluoropyrazines are a class of fluorinated heterocycles that have garnered significant attention in medicinal chemistry and materials science. The strategic introduction of a single substituent onto the tetrafluoropyrazine core allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and electronic characteristics. This makes them valuable scaffolds in the design of novel pharmaceuticals and functional materials. The high electronegativity of the fluorine atoms renders the pyrazine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile and efficient route for their synthesis.[1] This guide offers a detailed exploration of the synthesis of mono-substituted tetrafluoropyrazines, providing both the theoretical underpinnings and practical, step-by-step protocols for their preparation.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal method for the synthesis of mono-substituted tetrafluoropyrazines is the nucleophilic aromatic substitution (SNAr) reaction. This process involves the attack of a nucleophile on the electron-poor tetrafluoropyrazine ring, leading to the displacement of a fluoride ion.

Mechanistic Insights: A Two-Step Process

The SNAr reaction on tetrafluoropyrazine proceeds via a well-established two-step addition-elimination mechanism.[2]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the pyrazine ring. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms and the nitrogen atoms in the pyrazine ring helps to stabilize this intermediate by delocalizing the negative charge.

-

Elimination of Fluoride: The aromaticity of the pyrazine ring is restored through the elimination of a fluoride ion, a good leaving group in this context.

The overall workflow of this synthetic approach is depicted in the following diagram:

Regioselectivity: In the case of the initial substitution on the symmetrical tetrafluoropyrazine molecule, all four fluorine atoms are equivalent. Therefore, the mono-substitution can occur at any of the four positions without regiochemical preference.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of mono-substituted tetrafluoropyrazines using various classes of nucleophiles.

Safety Precautions:

-

Tetrafluoropyrazine and its derivatives should be handled in a well-ventilated fume hood.[3][4]

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4]

-

Reactions involving reactive reagents such as organolithiums or Grignard reagents require strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 2-Amino-3,5,6-trifluoropyrazines (N-Nucleophiles)

This protocol outlines a general procedure for the reaction of tetrafluoropyrazine with primary and secondary amines.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetrafluoropyrazine (1.0 equiv) in a suitable solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).

-

Addition of Nucleophile: Add the amine (1.1-2.2 equiv) to the solution. For less reactive amines, the use of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equiv) may be beneficial.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed (e.g., fluoride salt), remove it by filtration. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[5]

Protocol 2: Synthesis of 2-Alkoxy/Phenoxy-3,5,6-trifluoropyrazines (O-Nucleophiles)

This protocol describes the synthesis of ether derivatives of tetrafluoropyrazine.

Step-by-Step Procedure:

-

Generation of Alkoxide/Phenoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.1 equiv) in anhydrous tetrahydrofuran (THF) or DMF. Add a strong base such as sodium hydride (NaH, 1.1 equiv) or potassium tert-butoxide (KOtBu, 1.1 equiv) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Reaction Setup: In a separate flask, dissolve tetrafluoropyrazine (1.0 equiv) in the same anhydrous solvent.

-

Addition of Nucleophile: Slowly add the freshly prepared alkoxide/phenoxide solution to the tetrafluoropyrazine solution via cannula or dropping funnel at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS. Gentle heating may be required for less reactive nucleophiles.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-(Alkyl/Arylthio)-3,5,6-trifluoropyrazines (S-Nucleophiles)

This protocol details the preparation of thioether derivatives of tetrafluoropyrazine.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv) or sodium hydroxide (NaOH, 1.1 equiv) to the solution to generate the thiolate in situ.

-

Addition of Tetrafluoropyrazine: Add tetrafluoropyrazine (1.0 equiv) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete as indicated by TLC.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.[6]

Protocol 4: Synthesis of 2-Alkyl/Aryl-3,5,6-trifluoropyrazines (C-Nucleophiles)

The introduction of carbon-based substituents can be achieved using organometallic reagents such as Grignard or organolithium reagents.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve tetrafluoropyrazine (1.0 equiv) in anhydrous diethyl ether or THF.

-

Addition of Nucleophile: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add the Grignard reagent (e.g., RMgBr) or organolithium reagent (e.g., RLi) (1.0-1.1 equiv) dropwise via syringe.

-

Reaction: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC analysis of quenched aliquots.

-

Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]

Data Presentation: A Comparative Overview

The choice of nucleophile, solvent, and reaction conditions significantly impacts the outcome of the synthesis. The following table summarizes typical reaction conditions and reported yields for the mono-substitution of tetrafluoropyrazine with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| N-Nucleophile | Hydrazine | Ethanol | - | Reflux | 1 | 85 |

| Ammonia | Dioxane | - | 20 | 0.5 | 70 | |

| Piperidine | Diethyl Ether | - | 20 | 0.5 | 90 | |

| O-Nucleophile | Sodium Methoxide | Methanol | - | 20 | 0.25 | 78 |

| S-Nucleophile | Thiophenol | DMF | K₂CO₃ | 25-50 | 1-3 | ~80-90 |

| C-Nucleophile | Phenylmagnesium bromide | Diethyl Ether | - | -78 to 20 | 2 | ~60-70 |

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Characterization of Mono-substituted Tetrafluoropyrazines

The successful synthesis and purity of mono-substituted tetrafluoropyrazines are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons on the newly introduced substituent.

-

¹³C NMR: Shows the carbon signals of both the pyrazine ring and the substituent. Carbon signals attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: This is a particularly powerful tool for characterizing fluorinated compounds.[7] In a mono-substituted trifluoropyrazine, the three remaining fluorine atoms are chemically non-equivalent and will give rise to three distinct signals with characteristic coupling patterns. The chemical shifts are sensitive to the nature of the substituent.[8]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that aid in structure elucidation.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the substituent (e.g., -OH, -NH₂, C=O).

The following diagram illustrates the logical workflow for the synthesis and characterization of these compounds.

Conclusion

The synthesis of mono-substituted tetrafluoropyrazines via nucleophilic aromatic substitution is a robust and versatile methodology. By carefully selecting the nucleophile, solvent, and reaction conditions, a wide array of derivatives can be accessed in good to excellent yields. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthesis of this important class of compounds for applications in drug discovery and materials science.

References

-

Beyki, M., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]

-

Chambers, R. D., et al. (1969). Polyfluoroheterocyclic compounds. Part XVII. Preparation and nucleophilic substitution of tetrafluoropyrazine and the orientational effect of substituents in polysubstitution. Journal of the Chemical Society C: Organic, 1700-1704. [Link]

-

Gutsulyak, D. V., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 63-70. [Link]

-

Kim, J., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. [Link]

-

Li, X., et al. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Malgorzata, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13, 1717. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Roth, C. (n.d.). Safety Data Sheet: Tetrahydrofuran. [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. Retrieved from [Link]

- U.S. Patent No. 5,859,255. (1999).

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 10(10), 2901. [Link]

-

Fustero, S., et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 16(10), 8326-8336. [Link]

-

Gerpe, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1717. [Link]

-

PlasticsEurope. (2017). Guide for the Safe Handling of Tetrafluoroethylene. [Link]

-

Yakubovich, L. S., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(23), 7247. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluoropolymers.eu [fluoropolymers.eu]

- 4. fishersci.at [fishersci.at]

- 5. esisresearch.org [esisresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. modgraph.co.uk [modgraph.co.uk]

"using tetrafluoropyrazine in the synthesis of pharmaceutical intermediates"

This is a comprehensive Application Note and Protocol Guide for the use of Tetrafluoropyrazine in pharmaceutical synthesis.

Subject: Strategic Utilization of 2,3,5,6-Tetrafluoropyrazine as a Fluorinated Scaffold for

Executive Summary & Strategic Value

2,3,5,6-Tetrafluoropyrazine (TFP) is a highly electrophilic perfluorinated heteroaromatic building block. Unlike its hydrocarbon analog, TFP is primed for sequential Nucleophilic Aromatic Substitution (

Its strategic value in medicinal chemistry lies in three core attributes:

-

Fluorine-Scan Enabler: It allows the precise retention of 1–3 fluorine atoms on the pyrazine core, modulating lipophilicity (

), metabolic stability, and pKa of the final drug candidate. -

Regioselective Scaffold: The symmetry of the starting material simplifies the first substitution, while the inductive effects of the remaining fluorines and ring nitrogens direct subsequent additions, enabling the rapid synthesis of 2,6- or 2,5-disubstituted libraries.

-

Precursor to Fused Systems: TFP serves as a "linchpin" for constructing fluorinated pteridines , quinoxalines , and pyrazino[2,3-b]pyrazines via annulation with bis-nucleophiles.

Mechanistic Insight: Reactivity & Regioselectivity[1][2]

The Fluorine Effect in

TFP is significantly more reactive toward nucleophiles than chloropyrazines due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. The reaction proceeds via an addition-elimination mechanism.[1]

Regiochemical Control

-

First Substitution: TFP is

symmetric; attack at any of the four equivalent carbons yields the same monosubstituted 2,3,5-trifluoropyrazine . -

Second Substitution: The regiochemistry of the second attack is governed by the electronic nature of the first substituent (

).-

Electron-Donating Groups (e.g., -OR, -NR2): Deactivate the ring. However, in perfluoroheterocycles, the directing effect often favors the position para to the substituent (C-5) or meta (C-6, adjacent to the same nitrogen), depending on solvent polarity and cation coordination.

-

Bifunctional Nucleophiles: Reaction with 1,2-binucleophiles (e.g., ethylene diamine, catechol) typically spans the C-2 and C-3 positions, forming a fused 5- or 6-membered ring.

-

Figure 1: Divergent synthesis pathways from Tetrafluoropyrazine. The first substitution breaks symmetry; the second is directed by substituent effects or tethering.

Application Protocols

Protocol A: Synthesis of 2-Amino-3,5,6-Trifluoropyrazines (Library Generation)

Target: Creation of a focused library of trifluoropyrazine cores for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Substrate: 2,3,5,6-Tetrafluoropyrazine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.05 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(1.2 equiv) -

Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with Tetrafluoropyrazine (100 mg, 0.66 mmol) and anhydrous MeCN (2 mL). Cool to 0 °C in an ice bath. Note: TFP is volatile; handle in a fume hood.

-